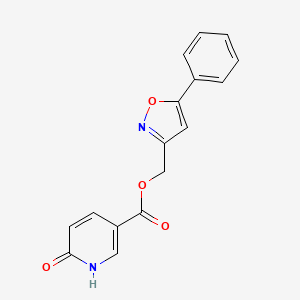

![molecular formula C8H9IN2S B2826555 2-(methylthio)-1H-benzo[d]imidazole hydroiodide CAS No. 35109-46-7](/img/structure/B2826555.png)

2-(methylthio)-1H-benzo[d]imidazole hydroiodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

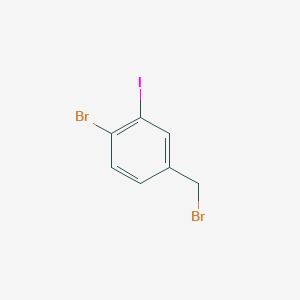

“2-(methylthio)-1H-benzo[d]imidazole hydroiodide” is a chemical compound with the empirical formula C4H8N2S · HI . It is also known as 2-Methylsulfanyl-4,5-dihydro-1H-imidazole hydrogen iodide . It is a white or colorless solid .

Synthesis Analysis

The synthesis of imidazoles, including “2-(methylthio)-1H-benzo[d]imidazole hydroiodide”, has seen recent advances. These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles is often achieved through the condensation of glyoxal, ammonia, and acetaldehyde, a process known as the Radziszewski reaction .Molecular Structure Analysis

The molecular weight of “2-(methylthio)-1H-benzo[d]imidazole hydroiodide” is 244.10 g/mol . The structure of this compound is related to imidazole, an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .Chemical Reactions Analysis

Imidazoles, including “2-(methylthio)-1H-benzo[d]imidazole hydroiodide”, are used in a variety of chemical reactions. For instance, they are used to simulate the coordination of histidine to heme complexes . They can also be deprotonated to make imidazolate-based coordination polymers .Physical And Chemical Properties Analysis

“2-(methylthio)-1H-benzo[d]imidazole hydroiodide” is a white solid . It has a melting point of 144-146 °C .Mechanism of Action

Safety and Hazards

This compound should be handled with care to avoid dust formation. It is recommended to avoid breathing its vapors, mist, or gas. Contact with skin and eyes should be avoided, and personal protective equipment should be used. In case of accidental release, it is advised to evacuate personnel to safe areas .

Future Directions

As a chemical compound, “2-(methylthio)-1H-benzo[d]imidazole hydroiodide” has potential applications in various fields. It is used in the preparation of starting materials required for the synthesis of 2-amino1-(2-Imidazolin-2-yl)-2-imidazoline . It is also a reactant for the synthesis of various compounds, including Aurora and epidermal growth factor receptor kinase inhibitors .

properties

IUPAC Name |

2-methylsulfanyl-1H-benzimidazole;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S.HI/c1-11-8-9-6-4-2-3-5-7(6)10-8;/h2-5H,1H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIIDHAOSDKTQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2N1.I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methylthio)-1H-benzo[d]imidazole hydroiodide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(furan-2-ylmethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2826474.png)

![5,6-dichloro-N-{2,6-dioxaspiro[4.5]decan-9-yl}-2-methylpyridine-3-carboxamide](/img/structure/B2826482.png)

![2-(4-(methylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2826483.png)

![N-(3-chloro-4-methoxyphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2826486.png)

![3-[3-Chloro-5-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B2826487.png)

methanone](/img/structure/B2826488.png)

![Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2826489.png)

![2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2826491.png)